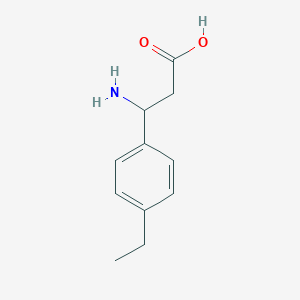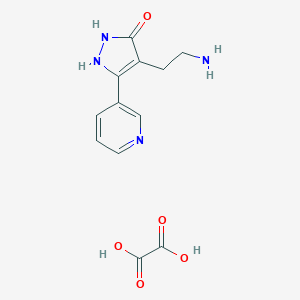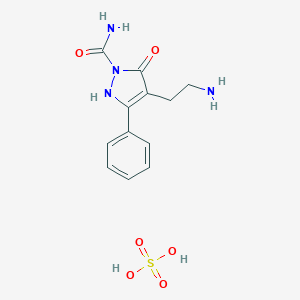
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of functional groups such as the aminoethyl and carboxamide groups further enhances its chemical reactivity and potential utility in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Aminoethyl Substitution: The aminoethyl group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Carboxamide Formation: The carboxamide group is usually formed by reacting the intermediate with an isocyanate or through an amidation reaction.
Sulphate Addition: Finally, the sulphate group is added by reacting the compound with sulfuric acid or a sulfate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids, amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The pyrazole ring is known for its presence in various bioactive molecules, including anti-inflammatory and anticancer agents.
Medicine
In medicinal chemistry, 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate could be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor for specialty chemicals.
作用机制
The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl group might facilitate binding to active sites, while the pyrazole ring could participate in π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
4-(2-aminoethyl)benzenesulfonamide: Similar in having an aminoethyl group but lacks the pyrazole ring.
5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains the pyrazole ring and phenyl group but lacks the aminoethyl and carboxamide groups.
N-(2-aminoethyl)-4-phenyl-1H-pyrazole-3-carboxamide: Similar structure but without the sulphate group.
Uniqueness
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the sulphate group can enhance its solubility and influence its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.H2O4S/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18;1-5(2,3)4/h1-5,15H,6-7,13H2,(H2,14,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYSXLTHYXRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=O)N)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


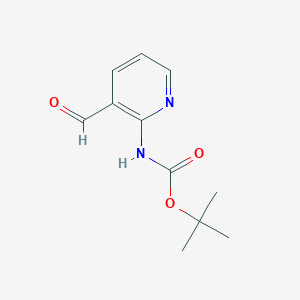
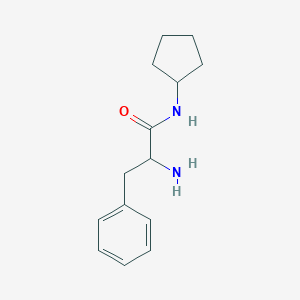
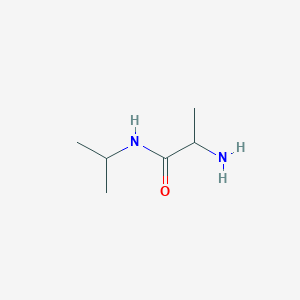

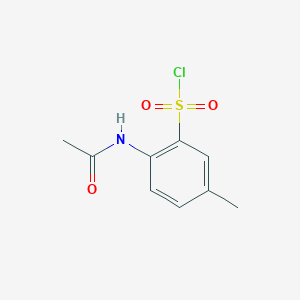
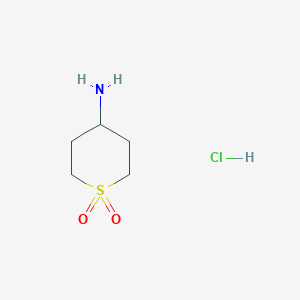
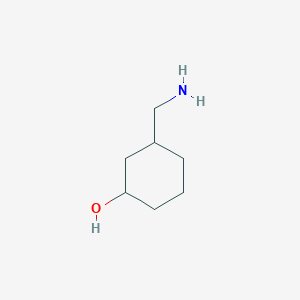
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)
